2-(5-Ethynylthiophen-2-yl)pyridine
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Overview
Description
2-(5-Ethynylthiophen-2-yl)pyridine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a member of the pyridine family and contains a thiophene ring and an ethynyl group. The unique structure of this compound makes it an interesting subject for research in various fields, including organic chemistry, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Ethynylthiophen-2-yl)pyridine typically involves the coupling of a thiophene derivative with a pyridine derivative. One common method is the Sonogashira coupling reaction, which involves the reaction of 2-bromothiophene with 2-ethynylpyridine in the presence of a palladium catalyst and a copper co-catalyst . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base, such as triethylamine, to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(5-Ethynylthiophen-2-yl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Bromine in acetic acid for bromination; concentrated nitric acid for nitration.
Major Products
Oxidation: Formation of 2-(5-oxo-thiophen-2-yl)pyridine.
Reduction: Formation of 2-(5-ethynylthiophen-2-yl)piperidine.
Substitution: Formation of 2-(5-bromothiophen-2-yl)pyridine or 2-(5-nitrothiophen-2-yl)pyridine.
Scientific Research Applications
2-(5-Ethynylthiophen-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Ethynylthiophen-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to modulate their activity. For example, it could inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The ethynyl group and the heterocyclic rings play crucial roles in binding to the active sites of these targets, thereby exerting their effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Bromothiophen-2-yl)pyridine
- 2-(5-Nitrothiophen-2-yl)pyridine
- 2-(5-Methylthiophen-2-yl)pyridine
Uniqueness
2-(5-Ethynylthiophen-2-yl)pyridine is unique due to the presence of the ethynyl group, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions and potentially more effective in specific applications compared to its analogs .
Properties
IUPAC Name |
2-(5-ethynylthiophen-2-yl)pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NS/c1-2-9-6-7-11(13-9)10-5-3-4-8-12-10/h1,3-8H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZZEBNNWDVUFO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(S1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567973 |
Source
|
Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
132464-90-5 |
Source
|
Record name | 2-(5-Ethynylthiophen-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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